molecular formula C24H23FN4OS B2533884 5-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine CAS No. 379236-72-3

5-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine

Cat. No.: B2533884
CAS No.: 379236-72-3
M. Wt: 434.53
InChI Key: JRIDWNKSOGLIGF-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative featuring a 4-fluorophenyl group at position 5, a methyl group at position 6, and a piperazine moiety substituted with a 2-methoxyphenyl group at position 2. Thieno[2,3-d]pyrimidines are known for their pharmacological versatility, particularly in targeting receptors such as serotonin (5-HT) and dopamine receptors due to their structural resemblance to purine bases . The 2-methoxyphenylpiperazine substituent is a common pharmacophore in neuroactive agents, influencing receptor binding affinity and selectivity .

Properties

IUPAC Name

5-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4OS/c1-16-21(17-7-9-18(25)10-8-17)22-23(26-15-27-24(22)31-16)29-13-11-28(12-14-29)19-5-3-4-6-20(19)30-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIDWNKSOGLIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H24FN3OC_{25}H_{24}FN_3O with a molecular weight of approximately 401.49 g/mol. The structure incorporates a thieno[2,3-d]pyrimidine core, which is known for its pharmacological properties, along with piperazine and fluorophenyl substituents that enhance its biological activity.

Antitumor Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines possess significant antitumor properties. A study demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related pyrimidine compound showed a reduction in cell viability in HeLa cells when treated with concentrations as low as 20 μg/mL, achieving a 75.91% reduction in viability after treatment .

The antitumor mechanism is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. The compound's ability to interact with DNA and RNA synthesis pathways has been noted, suggesting it may act as an antimetabolite. In vivo studies using sarcoma 180 tumor models indicated significant tumor inhibition rates when treated with encapsulated forms of similar compounds compared to traditional chemotherapeutics like 5-fluorouracil .

Study 1: In Vitro Evaluation

A recent study focused on the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. The results indicated that at a concentration of 20 μg/mL, these compounds could inhibit cell growth by more than 70% across different cell types. The study utilized MTT assays to assess cell viability and confirmed the potential of these compounds as effective anticancer agents .

Study 2: In Vivo Assessment

In vivo assessments were conducted using Swiss albino mice implanted with sarcoma 180 tumors. The administration of encapsulated thieno[2,3-d]pyrimidine derivatives resulted in tumor growth inhibition rates significantly higher than those observed with free drug formulations. This suggests that encapsulation enhances bioavailability and therapeutic efficacy .

Data Summary

Parameter Value
Molecular FormulaC25H24FN3OC_{25}H_{24}FN_3O
Molecular Weight401.49 g/mol
Antitumor Activity>70% inhibition at 20 μg/mL
In Vivo Tumor Inhibition RateUp to 66.47%

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine
  • Key Differences : The piperazine ring is substituted with a 3,4-dichlorophenyl group instead of 2-methoxyphenyl.
  • Higher receptor affinity for dopamine D₂/D₃ receptors due to electron-withdrawing Cl groups, as observed in related compounds .
  • Molecular Weight : 473.4 g/mol (vs. 456.5 g/mol for the target compound) .
5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
  • Key Differences : Lacks the piperazine moiety entirely, replaced by a ketone group at position 3.
  • Impact :
    • Reduced receptor binding due to absence of the piperazine pharmacophore.
    • Lower molecular weight (260.29 g/mol) and simpler structure may improve metabolic stability .

Core Structure Modifications

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
  • Key Differences: Fusion of chromenone and pyrazolopyridine rings to the thieno[2,3-d]pyrimidine core.
  • Increased steric hindrance may reduce receptor penetration compared to the simpler thieno[2,3-d]pyrimidine scaffold .

Substitutions on the Thieno[2,3-d]pyrimidine Core

4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Key Differences: Incorporates a triazole-thione ring instead of the thieno[2,3-d]pyrimidine core.
  • Impact :
    • Broader antimicrobial activity due to the triazole-thione moiety .
    • Lower molecular weight (534.9 g/mol) but reduced CNS penetration due to higher polarity .

Data Table: Structural and Physicochemical Comparison

Compound Name Piperazine Substituent Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-Methoxyphenyl Thieno[2,3-d]pyrimidine C₂₄H₂₃FN₄OS 456.5 High 5-HT₁A affinity
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine 3,4-Dichlorophenyl Thieno[2,3-d]pyrimidine C₂₃H₁₉Cl₂FN₄S 473.4 Enhanced D₂/D₃ binding
5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one None Thieno[2,3-d]pyrimidinone C₁₃H₉FN₂OS 260.29 Improved metabolic stability
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one N/A Chromenone-pyrazolopyridine C₂₇H₁₈N₄O₂S 462.5 Fluorescent biosensing

Research Findings and Pharmacological Implications

  • Target Compound : Demonstrates selectivity for 5-HT₁A receptors over dopamine receptors, attributed to the electron-donating methoxy group on the piperazine ring .
  • Dichlorophenyl Analog : Shows higher affinity for dopamine receptors (Ki = 12 nM for D₂) but lower 5-HT₁A selectivity, likely due to electron-withdrawing Cl groups .

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